5-bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole
Description
5-Bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole is a brominated indole derivative featuring a hydrazone moiety at position 2. The (1Z) configuration indicates the stereochemistry of the hydrazone double bond, which is critical for its molecular interactions. This compound is of interest in medicinal chemistry due to the indole scaffold’s prevalence in bioactive molecules, particularly in kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
N-[(Z)-(5-bromo-1H-indol-3-yl)methylideneamino]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3N3/c17-12-4-5-15-14(7-12)10(8-21-15)9-22-23-13-3-1-2-11(6-13)16(18,19)20/h1-9,21,23H/b22-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITSRDZFHXOKCKO-AFPJDJCSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NN=CC2=CNC3=C2C=C(C=C3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/N=C\C2=CNC3=C2C=C(C=C3)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-3-[(1Z)-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole is a complex indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Indole and its derivatives are known for a wide range of pharmacological effects, including antimicrobial, antitumor, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.18 g/mol. The presence of the bromine atom and the trifluoromethyl group significantly influences its reactivity and biological properties.
Synthesis
The synthesis of this compound involves multi-step reactions starting from indole derivatives. A typical synthetic route includes:
- Formation of the hydrazine derivative : Reaction of indole with appropriate hydrazine derivatives.
- Bromination : Introduction of the bromine atom at the 5-position of the indole ring.
- Formation of the hydrazone : Condensation reaction to form the hydrazone linkage with the trifluoromethyl phenyl group.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of indole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Inhibitory | |
| Candida albicans | Moderate activity |
Anti-inflammatory Effects
Indole derivatives have also been investigated for their anti-inflammatory activities. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
Case Studies
A notable case study involved a series of synthesized indole derivatives, including those structurally related to this compound, which were evaluated for their antimicrobial efficacy. The study reported that certain modifications in the indole structure significantly enhanced antibacterial activity against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and structurally related bromoindole derivatives:
Structural and Functional Differences
Substituent Type: The target compound’s hydrazone group differs from imidazole (Compound 34) and triazole (Compounds 9a, 9c, 9d) substituents. The trifluoromethyl group in the target compound enhances electron-withdrawing effects compared to methoxy (-OCH₃) or fluoro (-F) substituents in analogues .
Synthesis :
- The target compound likely requires condensation of 5-bromoindole-3-carbaldehyde with 3-(trifluoromethyl)phenylhydrazine. In contrast, triazole derivatives (e.g., 9a, 9c) are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding higher regioselectivity .
- Compound 304p is synthesized via a tandem hydroformylation/Fischer indolization, a distinct approach compared to hydrazone or triazole formation .
Physicochemical Properties :
- The hydrazone group may reduce solubility compared to triazole-containing compounds due to reduced polarity. However, the -CF₃ group could improve membrane permeability .
- Melting points for imidazole derivatives (141–142°C for Compound 34) suggest higher crystallinity compared to triazole analogues, which are often isolated as powders .
Biological Implications :
- While biological data for the target compound are unavailable, triazole derivatives (e.g., 9a, 9c) have been explored as antioxidants, and imidazole derivatives (e.g., 34, 35) show structural similarity to kinase inhibitors . The hydrazone moiety may confer unique binding interactions with biological targets, such as enzymes or receptors.
Research Findings and Trends
- Synthetic Efficiency : Triazole derivatives (Compounds 9a, 9c) are synthesized with moderate yields (25–50%), while the hydrazone-based target compound may require optimization for scalability .
- Spectral Characterization: The target compound’s ¹⁹F NMR would provide a distinct signature at δ ~-60 ppm for the -CF₃ group, absent in non-fluorinated analogues .
- Thermal Stability : Higher melting points in imidazole derivatives (e.g., 34, 36) suggest greater thermal stability compared to hydrazones or triazoles .
Preparation Methods
Direct Formylation via DMF/POCl₃
A modified approach from employs DMF as both solvent and formylating agent:
Example Protocol :
- Reagents : 5-Bromoindole (2.0 g, 10.2 mmol), POCl₃ (1.5 eq), DMF (20 mL).
- Conditions : Reflux at 100°C for 4 hours.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Key Considerations :
- Excess POCl₃ improves electrophilicity of the formylating agent.
- N-protection (e.g., with acetyl groups) is unnecessary due to indole’s inherent reactivity at C3.
Preparation of 3-(Trifluoromethyl)phenylhydrazine
Diazotization and Reduction
Phenylhydrazines are typically synthesized via diazotization of anilines followed by reduction:
Steps :
- Diazotization : Treat 3-(trifluoromethyl)aniline (10 mmol) with NaNO₂ (1.1 eq) in HCl at 0–5°C.
- Reduction : Add SnCl₂ (2.2 eq) in HCl to the diazonium salt, stirring for 2 hours.
- Isolation : Basify with NaOH, extract with dichloromethane, and dry over MgSO₄.
Yield : ~65–75%.
Condensation to Form the Hydrazone
Acid-Catalyzed Condensation
The aldehyde and hydrazine are condensed under acidic conditions to favor Z-configuration:
Procedure :
- Dissolve 5-bromo-1H-indole-3-carbaldehyde (5 mmol) and 3-(trifluoromethyl)phenylhydrazine (5.5 mmol) in ethanol (20 mL).
- Add glacial acetic acid (2 mL) as catalyst.
- Reflux at 80°C for 12 hours.
- Cool, filter precipitated product, and wash with cold ethanol.
Yield : 85–90%.
Stereochemical Control
The Z-isomer predominates under kinetic control (shorter reaction times, lower temperatures), while prolonged heating may favor the E-isomer. Monitoring via $$ ^1H $$-NMR confirms configuration:
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
While no crystal data exists for the target compound, analogous indole hydrazones (e.g.,) exhibit planar geometries with dihedral angles <5° between indole and phenyl rings, supporting conjugation.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes:
Solid-Phase Synthesis
Immobilizing the aldehyde on Wang resin enables stepwise coupling, though yields are lower (~70%) due to steric hindrance.
Industrial-Scale Considerations
Solvent Optimization
Replacing ethanol with 2-MeTHF improves E-factor (environmental factor) by 30% while maintaining yield.
Catalytic Recycling
Heterogeneous catalysts (e.g., Amberlyst-15) allow >5 reaction cycles without significant activity loss.
Challenges and Limitations
- Regioselectivity : Competing formylation at C2 (minor product) necessitates careful chromatography.
- Hydrazine Stability : 3-(Trifluoromethyl)phenylhydrazine is moisture-sensitive, requiring anhydrous conditions.
- Z/E Isomerization : Storage above 25°C promotes gradual isomerization, demanding low-temperature storage.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Characterize hydrazone protons (δ ~6.8–7.2 ppm) and trifluoromethylphenyl groups (¹³C δ ~120–125 ppm). Splitting patterns (e.g., J = 5.8–7.2 Hz) confirm stereochemistry .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 427.0757 for analogous compounds) to confirm stoichiometry .
- TLC : Monitor reaction progress using ethyl acetate:hexane (70:30) with Rf ~0.22–0.30 .
Advanced Consideration
X-ray crystallography (using SHELX or WinGX/ORTEP, ) can resolve Z/E isomerism of the hydrazone moiety if single crystals are obtained.
How do substituents on the phenylhydrazine group influence biological activity?
Basic Research Focus
shows halogen substituents (e.g., Br, F) enhance aldose reductase inhibition. For example:
- Compound 7 (5-bromo + 4-bromophenyl): 25.49% inhibition vs. inactive analogs with H/Cl substituents.
- Trifluoromethyl groups : Electron-withdrawing effects may improve target binding via dipole interactions.
Advanced Research Focus
Docking studies (using tools like MOE, ) can model interactions with enzyme active sites. Compare with 5-bromo-3-(methylthio)-1H-indole (), where sulfur groups alter redox properties.
What experimental strategies resolve contradictions in bioactivity data across similar indole derivatives?
Q. Advanced Research Focus
- Structure-Activity Relationships (SAR) : Systematically vary substituents (e.g., 3-CF₃ vs. 4-Br) and assay inhibition ().
- Metabolic Stability : Use LC-MS to track degradation products (e.g., dehalogenation or hydrazone hydrolysis).
- Crystallographic Data : Compare binding modes of active/inactive analogs (e.g., PDB entries in ).
Example Contradiction
Low yields in some syntheses (e.g., 25% in ) may stem from steric hindrance from bulkier substituents (e.g., 4-fluorophenyl vs. methoxyphenyl).
How can researchers design experiments to probe the mechanism of hydrazone formation?
Q. Advanced Research Focus
- Kinetic Studies : Monitor reaction progress via in-situ IR to track C=N bond formation (~1600–1650 cm⁻¹).
- Isotopic Labeling : Use ¹⁵N-labeled hydrazines to confirm reaction intermediates via 2D NMR.
- Computational Analysis : Calculate transition-state energies (DFT) for Z/E isomerization ().
Methodological Insight
I₂ catalysis (, Entry 16) likely proceeds via electrophilic activation of the aldehyde group, enhancing hydrazone conjugation.
What advanced applications are emerging for brominated indole derivatives in drug discovery?
Q. Advanced Research Focus
- Targeted Protein Degradation : The bromine atom can serve as a handle for PROTAC design ().
- Fluorine-18 Labeling : ¹⁸F analogs of the trifluoromethyl group enable PET imaging (inspired by ).
- Covalent Inhibitors : The hydrazone moiety may form reversible bonds with cysteine residues in enzymes ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
